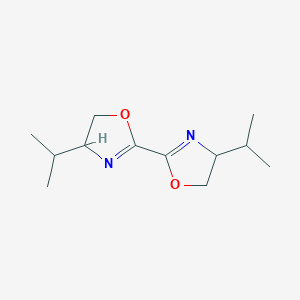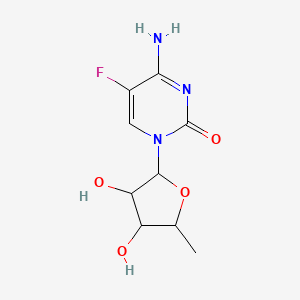![molecular formula C22H23BrN6O2 B13388739 3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Onametostat is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme plays a crucial role in various biological processes, including gene expression regulation, RNA splicing, and signal transduction. Onametostat has shown significant potential in treating various diseases, including cancer and malaria, due to its ability to inhibit PRMT5 activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Onametostat involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of Onametostat.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and acylation.
Purification and isolation: The final product is purified using techniques like chromatography and crystallization to ensure high purity
Industrial Production Methods
Industrial production of Onametostat follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
化学反应分析
Types of Reactions
Onametostat undergoes several types of chemical reactions, including:
Oxidation: Onametostat can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Onametostat, altering its activity.
Substitution: Various substitution reactions can occur, where functional groups in Onametostat are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Onametostat, each with potentially different biological activities and properties .
科学研究应用
Onametostat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes.
Biology: Investigated for its effects on gene expression, RNA splicing, and cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers, malaria, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies .
作用机制
Onametostat exerts its effects by inhibiting the activity of protein arginine methyltransferase 5. This inhibition leads to a reduction in the methylation of arginine residues on target proteins, affecting various cellular processes. The primary molecular targets include histones and other proteins involved in gene regulation and RNA splicing. By modulating these pathways, Onametostat can alter cell proliferation, differentiation, and survival .
相似化合物的比较
Similar Compounds
JNJ-64619178: Another PRMT5 inhibitor with similar biological activities.
SGC0946: An inhibitor of DOT1L, another enzyme involved in epigenetic regulation.
SGC8158: An inhibitor of PRMT7, another member of the protein arginine methyltransferase family
Uniqueness
Onametostat stands out due to its high potency and selectivity for PRMT5. It has shown significant efficacy in preclinical studies for both cancer and malaria, making it a promising candidate for further development. Its unique mechanism of action and ability to target specific pathways involved in disease progression highlight its potential as a novel therapeutic agent .
属性
分子式 |
C22H23BrN6O2 |
|---|---|
分子量 |
483.4 g/mol |
IUPAC 名称 |
3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27) |
InChI 键 |
DBSMLQTUDJVICQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


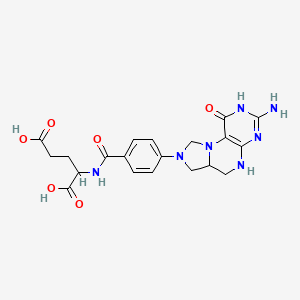
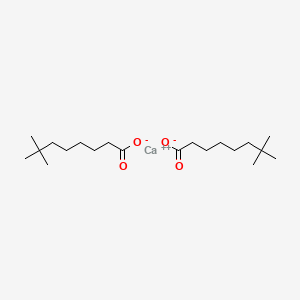
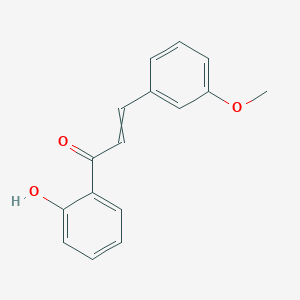
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)
![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
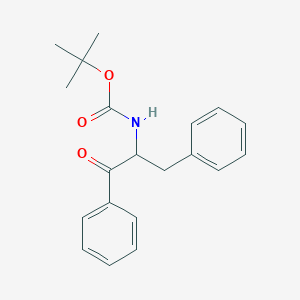

![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)
![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)
